
LHRH (2-10), Trp(6)-
Übersicht
Beschreibung
Luteinizing hormone-releasing hormone (2-10), tryptophan(6)- is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone. This compound is a decapeptide with the sequence histidyl-tryptophyl-seryl-tyrosyl-tryptophyl-leucyl-arginyl-prolyl-glycinamide. It is designed to mimic the action of the natural hormone but with enhanced stability and activity. Luteinizing hormone-releasing hormone plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland .
Wissenschaftliche Forschungsanwendungen
Luteinizing hormone-releasing hormone (2-10), tryptophan(6)- has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification. In biology, it is used to investigate the regulation of reproductive hormones and the mechanisms of hormone action. In medicine, it is used in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of LHRH (2-10), Trp(6)- is the Luteinizing Hormone Releasing Hormone (LHRH) receptors . These receptors are primarily found in the pituitary gland . The role of these receptors is to bind with LHRH, which triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Mode of Action
LHRH (2-10), Trp(6)- interacts with its targets, the LHRH receptors, by binding to them . This binding action triggers a series of biochemical reactions that lead to the release of LH and FSH . The binding of LHRH to these specific pituitary receptors causes them to aggregate and become internalized .
Biochemical Pathways
The binding of LHRH (2-10), Trp(6)- to the LHRH receptors affects the gonadotropin-releasing hormone (GnRH) pathway . This pathway is responsible for the release of LH and FSH, which are crucial hormones for reproductive functions. The downstream effects of this pathway include the regulation of sex steroid secretion in both males and females .
Pharmacokinetics
The pharmacokinetics of LHRH (2-10), Trp(6)- involve its distribution, clearance, and metabolism . The biological half-life of LHRH is reported to be between 2-8 minutes, representing only the distribution phase of the compound after intravenous administration . The metabolic clearance rate and plasma half-disappearance time of LHRH have also been studied .
Result of Action
The result of the action of LHRH (2-10), Trp(6)- is the stimulation of the synthesis and release of gonadotropins, leading to an increase in the number of LHRH receptors . This leads to an increase in the levels of LH and FSH, which are crucial for reproductive functions .
Action Environment
The action of LHRH (2-10), Trp(6)- can be influenced by various environmental factors. For instance, the presence of other hormones, such as gonadal steroids and inhibin, can influence the regulation of the number of LHRH receptors . Additionally, the physiological state of the individual, such as their age, sex, and health status, can also impact the action, efficacy, and stability of LHRH (2-10), Trp(6)- .
Biochemische Analyse
Biochemical Properties
“LHRH (2-10), Trp(6)-” interacts with LHRH receptors, exhibiting a higher binding affinity compared to the natural peptide . This interaction triggers a series of biochemical reactions, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
Cellular Effects
“LHRH (2-10), Trp(6)-” influences cell function by modulating cell signaling pathways involved in the production of sex steroids. Its interaction with LHRH receptors on the pituitary gland cells leads to the release of LH and FSH, which in turn stimulate the gonads to produce sex steroids .
Molecular Mechanism
The mechanism of action of “LHRH (2-10), Trp(6)-” involves binding to LHRH receptors on the pituitary gland cells. This binding triggers a cascade of intracellular events, leading to the release of LH and FSH. The released hormones then stimulate the gonads to produce sex steroids .
Temporal Effects in Laboratory Settings
In laboratory settings, “LHRH (2-10), Trp(6)-” exhibits a sustained stimulation of the pituitary gland, leading to a suppression of the hypophyseal-gonadal axis over time . This results in a decrease in the levels of LH, FSH, and other sex steroids .
Dosage Effects in Animal Models
The effects of “LHRH (2-10), Trp(6)-” in animal models vary with dosage. At lower doses, it stimulates the release of LH and FSH, while at higher doses, it suppresses the release of these hormones .
Metabolic Pathways
“LHRH (2-10), Trp(6)-” is involved in the metabolic pathway of sex steroid production. It interacts with LHRH receptors, triggering the release of LH and FSH, which then stimulate the gonads to produce sex steroids .
Transport and Distribution
“LHRH (2-10), Trp(6)-” is transported in the bloodstream to the pituitary gland, where it binds to LHRH receptors on the cell surface . The distribution of “LHRH (2-10), Trp(6)-” within tissues is likely to be influenced by the distribution of LHRH receptors .
Subcellular Localization
“LHRH (2-10), Trp(6)-” binds to LHRH receptors located on the cell surface of pituitary gland cells . This binding triggers intracellular signaling pathways, leading to the release of LH and FSH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of luteinizing hormone-releasing hormone (2-10), tryptophan(6)- typically involves solid-phase peptide synthesis. The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then built stepwise by sequentially adding protected amino acids. The tert-butyloxycarbonyl group is commonly used for temporary N-terminal protection, while the benzyl-oxymethyl group is used to protect the pi-nitrogen in histidine .
Industrial Production Methods: Industrial production of luteinizing hormone-releasing hormone (2-10), tryptophan(6)- follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Luteinizing hormone-releasing hormone (2-10), tryptophan(6)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly susceptible to oxidation at the tryptophan residues .
Common Reagents and Conditions: Common reagents used in the reactions of luteinizing hormone-releasing hormone (2-10), tryptophan(6)- include hydrogen peroxide for oxidation and sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the peptide .
Major Products: The major products formed from these reactions include oxidized and reduced forms of the peptide. Oxidation of the tryptophan residues can lead to the formation of kynurenine derivatives .
Vergleich Mit ähnlichen Verbindungen
Luteinizing hormone-releasing hormone (2-10), tryptophan(6)- is compared with other luteinizing hormone-releasing hormone analogs such as histidyl-tryptophyl-seryl-tyrosyl-tryptophyl-leucyl-arginyl-prolyl-glycinamide and histidyl-tryptophyl-seryl-tyrosyl-tryptophyl-leucyl-arginyl-prolyl-glycinamide. The unique feature of luteinizing hormone-releasing hormone (2-10), tryptophan(6)- is its enhanced stability and activity due to the substitution of tryptophan at position 6 .
List of Similar Compounds:- Histidyl-tryptophyl-seryl-tyrosyl-tryptophyl-leucyl-arginyl-prolyl-glycinamide
- Histidyl-tryptophyl-seryl-tyrosyl-tryptophyl-leucyl-arginyl-prolyl-glycinamide
- Glycosylated luteinizing hormone-releasing hormone analogs
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H77N17O11/c1-32(2)21-44(52(81)70-43(13-7-19-65-59(62)63)58(87)76-20-8-14-49(76)57(86)68-29-50(61)79)72-54(83)47(24-35-27-67-42-12-6-4-10-39(35)42)74-53(82)45(22-33-15-17-37(78)18-16-33)73-56(85)48(30-77)75-55(84)46(23-34-26-66-41-11-5-3-9-38(34)41)71-51(80)40(60)25-36-28-64-31-69-36/h3-6,9-12,15-18,26-28,31-32,40,43-49,66-67,77-78H,7-8,13-14,19-25,29-30,60H2,1-2H3,(H2,61,79)(H,64,69)(H,68,86)(H,70,81)(H,71,80)(H,72,83)(H,73,85)(H,74,82)(H,75,84)(H4,62,63,65)/t40-,43-,44-,45-,46-,47+,48-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKWVNLFGWKCIA-ZXEZBUDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H77N17O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148736 | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108787-46-8 | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108787468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LHRH (2-10), Trp(6)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108787-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


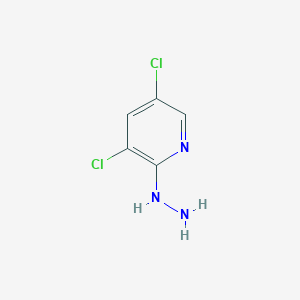

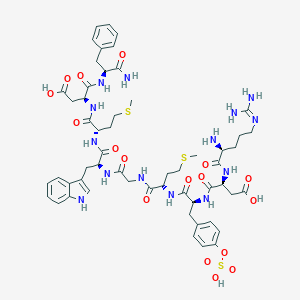

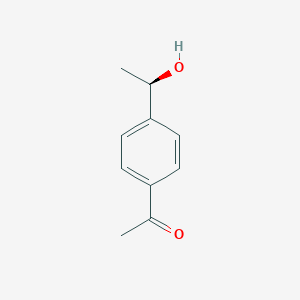
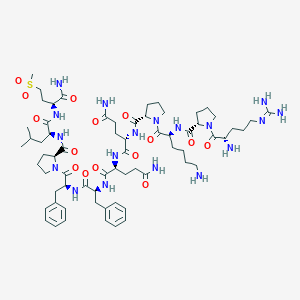

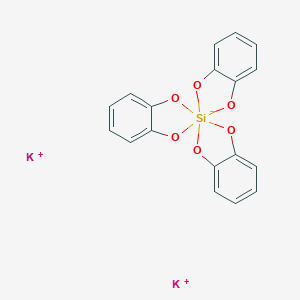




![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

